molecular formula C8H6N8 B11972239 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 3544-13-6

5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

Cat. No.: B11972239
CAS No.: 3544-13-6
M. Wt: 214.19 g/mol
InChI Key: JUWKXYNFODBPTJ-UHFFFAOYSA-N
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Description

5-[3-(2H-Tetrazol-5-yl)phenyl]-2H-tetrazole is a bis-tetrazole derivative characterized by two tetrazole rings connected via a phenyl group. Tetrazoles are nitrogen-containing heterocycles known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceuticals . This compound’s structure features a central phenyl ring substituted at the 3-position with a 2H-tetrazol-5-yl group and at the 5-position with another 2H-tetrazole.

Properties

CAS No.

3544-13-6

Molecular Formula

C8H6N8

Molecular Weight

214.19 g/mol

IUPAC Name

5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

InChI

InChI=1S/C8H6N8/c1-2-5(7-9-13-14-10-7)4-6(3-1)8-11-15-16-12-8/h1-4H,(H,9,10,13,14)(H,11,12,15,16)

InChI Key

JUWKXYNFODBPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Finnegan’s Protocol Modifications

Finnegan’s classical method employs sodium azide and ammonium chloride in dimethylformamide (DMF) at 100–125°C. Applied to 3-cyanophenyltetrazole, this protocol achieves moderate yields (53–72%) but suffers from long reaction times (24–48 hours) and moisture sensitivity. Recent optimizations include:

  • Acid Catalysis : Adding ZnBr₂ or acetic acid (AcOH) accelerates the reaction, reducing time to 6–12 hours while maintaining yields of 65–78%.
  • Solvent Optimization : Replacing DMF with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhances nitrile activation, improving yields to 80%.

Table 1: Conventional [3+2] Cycloaddition Conditions for 5-[3-(2H-Tetrazol-5-yl)phenyl]-2H-Tetrazole

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
NH₄Cl DMF 100–125 24–48 53–72
ZnBr₂ H₂O 80 6 78
AcOH NMP 120 12 80

Microwave-Assisted Synthesis

Microwave irradiation revolutionizes tetrazole synthesis by enabling rapid, energy-efficient reactions. For 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole, this method reduces reaction times from days to minutes while improving yields.

Single-Step Microwave Protocol

Harusawa’s microwave-assisted approach irradiates 3-cyanophenyltetrazole with sodium azide and triethylamine hydrochloride in DMF at 130°C for 2 hours, achieving 85% yield. Key advantages include:

  • Enhanced Kinetics : Microwave dielectric heating accelerates azide-nitrile interactions, completing reactions in ≤2 hours.
  • Scalability : Gram-scale synthesis (10 g) maintains 82–85% yield, demonstrating industrial applicability.

Aqueous Microwave Synthesis

El-Remaily’s green protocol uses water as a solvent under microwave irradiation with ZnBr₂ or AcOH catalysts. This method achieves 80–85% yield in 10–15 minutes, eliminating toxic solvents and reducing waste.

Table 2: Microwave-Assisted Synthesis Parameters

Catalyst Solvent Power (W) Time (min) Yield (%)
ZnBr₂ H₂O 300 15 85
Pd/Co NPs DMF 400 10 99

Heterogeneous Catalysis Approaches

Heterogeneous catalysts enhance sustainability by enabling catalyst recovery and reuse.

Metal Nanoparticle Catalysts

Kaya and Sen’s Pd/Co nanoparticles (Pd/Co@CNT NPs) catalyze the [3+2] cycloaddition in DMF at 120°C, yielding 99% product in 10 minutes. The catalyst retains 95% activity after seven cycles, underscoring its robustness.

Solid Acid Catalysts

Amberlyst-15, a sulfonic acid resin, facilitates reactions in dimethyl sulfoxide (DMSO) at 85°C, yielding 92% product. This method avoids metal contamination, making it ideal for pharmaceutical applications.

Solvent-Free and Green Chemistry Methods

Solvent-free protocols align with green chemistry principles by minimizing waste.

Mechanochemical Synthesis

Ball milling 3-cyanophenyltetrazole with sodium azide and NH₄Cl at 35 Hz for 1 hour achieves 75% yield. This method eliminates solvents entirely, reducing environmental impact.

Aqueous-Phase Synthesis

Using water as a solvent with ZnBr₂ at 80°C for 6 hours provides 78% yield while maintaining high purity (>98%).

Recent Advances in Catalytic Systems

Photocatalytic Methods

Visible-light-driven catalysis using eosin Y as a photosensitizer enables room-temperature synthesis (25°C) with 70% yield in 8 hours. This approach reduces energy consumption but requires further yield optimization.

Flow Chemistry Systems

Continuous-flow reactors with immobilized SnCl₄ catalysts achieve 88% yield in 30 minutes, offering superior heat transfer and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenylene-tetrazole compounds .

Scientific Research Applications

Chemistry

5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole serves as a building block in organic synthesis. Its dual tetrazole structure enables the formation of complex organic molecules through various synthetic routes, including cycloaddition reactions. This versatility makes it valuable in developing novel compounds in medicinal chemistry.

Biology

The compound has been studied for its biological activities , including:

  • Antibacterial Properties : Research indicates that 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole exhibits significant antibacterial effects against various pathogens, making it a candidate for antibiotic development .
  • Antifungal Activity : It has shown potential in inhibiting fungal growth, suggesting its use in treating fungal infections .
  • Antitumor Effects : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action .

Medicine

In the field of medicine, 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is being investigated for its therapeutic potential :

  • Drug Development : Its bioisosteric properties allow it to replace carboxylic acids in drug design, enhancing bioavailability and reducing toxicity .
  • Pharmaceutical Formulations : The compound is being explored as an active ingredient in formulations aimed at treating bacterial infections due to its antimicrobial properties .

Material Science Applications

5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is also utilized in developing advanced materials:

  • Coordination Polymers : Its ability to form stable complexes with metals makes it suitable for creating coordination polymers and metal-organic frameworks (MOFs) with unique properties .
  • Energy-Rich Materials : The compound's energetic properties are being explored for applications in high-energy materials, which are crucial in fields like explosives and propellants .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antibacterial efficacy of 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated significant zones of inhibition comparable to standard antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole through [2+3]-cycloaddition methods. This approach demonstrated high yields and purity, making it suitable for both laboratory and industrial applications .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Tetrazole Derivatives

Compound Name Substituents/Backbone Key Features
5-[3-(2H-Tetrazol-5-yl)phenyl]-2H-tetrazole Phenyl with two tetrazoles at 3- and 5-positions Dual tetrazoles; high acidity; rigid aromatic backbone
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Ethylphenyl backbone with tetrazole-methyl linker Increased lipophilicity; flexible methyl linker; anti-TB activity
3-(1H-Tetrazol-5-yl)-indoles Indole-tetrazole hybrid Planar indole system; N-unsubstituted tetrazole; selective synthesis
Tazanolast Butyl ester-tetrazole conjugate Carboxylic acid bioisostere; anti-allergic activity; ester functionality

Key Observations :

  • The target compound’s bis-tetrazole structure distinguishes it from mono-tetrazole analogs (e.g., Tazanolast) by offering dual sites for metal coordination or receptor binding .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and ADMET Profiles

Compound Name Biological Activity ADMET Properties
5-[3-(2H-Tetrazol-5-yl)phenyl]-2H-tetrazole Not explicitly reported (predicted) High polarity (logP ~1.2); moderate solubility due to dual tetrazoles
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Anti-TB activity (MIC <1 μM) Favorable drug-likeness; moderate permeability (Caco-2 Papp ~5 × 10⁻⁶ cm/s)
3-(1H-Tetrazol-5-yl)-indoles Anticancer (in vitro) Low metabolic stability (CYP3A4 t₁/₂ <30 min)
Olmesartan (tetrazole-containing drug) Antihypertensive (AT1 receptor antagonist) High oral bioavailability (>60%); renal excretion

Key Observations :

  • Its dual tetrazole groups may improve binding affinity but reduce membrane permeability compared to alkyl-substituted analogs .

Key Observations :

  • The synthesis of bis-tetrazoles like the target compound may require regioselective strategies to avoid cross-reactivity, as seen in indole-tetrazole synthesis .
  • Yields for symmetrical tetrazoles (e.g., tris-tetrazole isosteres) are typically lower (~40–60%) due to steric challenges .

Biological Activity

5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a compound featuring dual tetrazole rings, which contribute to its unique biological properties and potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Structure and Synthesis

The synthesis of 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole typically involves a [2+3]-cycloaddition reaction between a nitrile and an azide. This method is favored for its efficiency and the high yields it can produce. Other synthetic routes have also been explored, enhancing the compound's purity and yield for both laboratory and industrial applications .

Biological Activity Overview

Tetrazole derivatives, including 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole, exhibit a wide range of biological activities:

  • Antibacterial Activity : Studies have shown that related tetrazole compounds possess significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. For instance, derivatives have demonstrated moderate to high inhibition rates against these pathogens .
  • Anticancer Properties : Research indicates that certain tetrazole derivatives can inhibit the growth of cancer cell lines. Compounds similar to 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole have shown selective cytotoxicity against ovarian cancer cells with notable IC50 values .
  • Anti-inflammatory Effects : Tetrazoles are also recognized for their anti-inflammatory properties, potentially acting as inhibitors of cyclooxygenase enzymes .

The biological activity of 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is attributed to its interaction with various biological targets through non-covalent interactions. The tetrazole ring mimics carboxylic acid functionalities, allowing it to engage effectively with enzymes and receptors involved in metabolic pathways .

Antibacterial Activity

A study highlighted the antibacterial efficacy of several tetrazole derivatives synthesized under microwave irradiation conditions. The compounds exhibited inhibition against Bacillus cereus, Bacillus subtilis, and Pseudomonas aeruginosa, with some achieving inhibition zones exceeding 20 mm .

Anticancer Assessment

In a screening of over 60 human tumor cell lines, specific tetrazole derivatives demonstrated significant antiproliferative activity, particularly against ovarian cancer cells (SK-OV-3). The most potent compound showed a growth inhibition percentage of approximately 34.94% .

Data Table: Biological Activities of Tetrazole Derivatives

Activity TypeTarget Organisms/CellsIC50/Activity LevelReference
AntibacterialE. coli, S. aureusModerate to High
AnticancerOvarian Cancer (SK-OV-3)34.94% Growth Inhibition
Anti-inflammatoryCOX InhibitionSignificant

Q & A

Q. What are the established synthetic routes for 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of tetrazole derivatives typically involves cycloaddition reactions or coupling protocols . For analogous compounds, a heterogenous catalytic system (e.g., Bleaching Earth Clay at pH 12.5 in PEG-400) under reflux (70–80°C) efficiently facilitates coupling between aryl halides and tetrazole precursors . Sodium azide (NaN₃) or diphenyl phosphorazidate (DPPA) are common reagents for tetrazole ring formation via [2+3] cycloaddition with nitriles . Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., N-methylpyrrolidinone) enhance reaction rates .
  • Catalyst optimization : 10 wt% catalyst loading balances cost and efficiency .
  • Workup : Purification via recrystallization (aqueous acetic acid) ensures high purity .
    Example protocol: React 3-(2H-tetrazol-5-yl)phenylboronic acid with 2H-tetrazole-5-carbonitrile under Pd catalysis in PEG-400 (80°C, 12 h). Monitor via TLC and isolate via ice-water precipitation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify tetrazole C=N stretching (~1600 cm⁻¹) and N-H bending (~3400 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear δ 7.2–8.5 ppm; tetrazole protons resonate δ 8.0–9.5 ppm (split into doublets due to coupling) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for similar tetrazoles) .

Q. How can researchers evaluate the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
  • Monitor degradation via HPLC at intervals (0, 24, 48 h).
  • Calculate half-life (t₁/₂) using first-order kinetics. For tetrazoles, acidic conditions (pH <3) often induce ring-opening, while alkaline media (pH >10) may deprotonate the tetrazole, altering reactivity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the [2+3] cycloaddition pathway in tetrazole synthesis?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹⁵N-labeled NaN₃ to identify rate-determining steps (e.g., nitrile activation vs. azide addition) .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cycloaddition. For example, electron-withdrawing substituents on nitriles accelerate tetrazole formation .
  • In situ FTIR : Track intermediates (e.g., nitrile-azide complexes) during reactions .

Q. How should researchers resolve contradictions in reported reaction yields for tetrazole derivatives?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature, catalyst loading). For example, PEG-400 vs. DMF may yield 20–30% differences due to solvent coordination effects .
  • Controlled Replication : Repeat key studies (e.g., coupling in N-methylpyrrolidinone at 70°C ) with standardized reagents.
  • Meta-Analysis : Compare literature data (e.g., yields from vs. ) to identify outliers and systemic biases (e.g., impurity in starting materials).

Q. What computational strategies predict the bioactivity of 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole against therapeutic targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB ID: 5KIR). Tetrazole’s acidity (pKa ~4.9) enhances hydrogen bonding with catalytic residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial activity. Electron-withdrawing groups on the phenyl ring improve potency .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Tetrazole’s planar geometry reduces steric clashes in binding pockets .

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